![molecular formula C21H16N4O4 B2462550 5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 1019067-17-4](/img/structure/B2462550.png)
5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of pyrimidine derivatives
Mechanism of Action
Target of Action
A structurally similar compound, 1-(3-methoxyphenyl)-5-[(5-nitro-2-thiophenyl)methylidene]-1,3-diazinane-2,4,6-trione, is known to act as a gaba modulator . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
GABA-A receptors have at least three allosteric sites at which modulators act: a site at which benzodiazepines act by increasing the opening frequency of GABA-activated chloride channels; a site at which barbiturates act to prolong the duration of channel opening; and a site at which some steroids may act .
Biochemical Pathways
Given its potential role as a gaba modulator, it can be inferred that it may influence the gabaergic system, which includes the synthesis, release, and degradation of gaba, as well as the function and regulation of gaba receptors .
Result of Action
As a potential gaba modulator, it may influence neuronal excitability throughout the nervous system, potentially leading to effects such as sedation, anxiolysis, or muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of a pyrazole derivative with a pyrimidine trione under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound has shown potential as a neuroprotective and anti-inflammatory agent. Studies have demonstrated its ability to inhibit nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Its ability to modulate inflammatory pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability, conductivity, and other desirable characteristics.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share structural similarities and have shown neuroprotective and anti-inflammatory properties.
Pyrazinamide Derivatives: These compounds are used in anti-tubercular therapy and have similar structural features.
Uniqueness
What sets 5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to modulate multiple pathways makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-29-16-9-5-6-13(10-16)18-14(11-17-19(26)22-21(28)23-20(17)27)12-25(24-18)15-7-3-2-4-8-15/h2-12H,1H3,(H2,22,23,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVNBGXMRCQUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)NC(=O)NC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide](/img/structure/B2462467.png)
![Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride](/img/structure/B2462468.png)
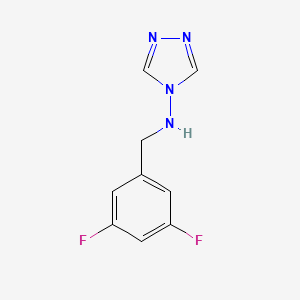
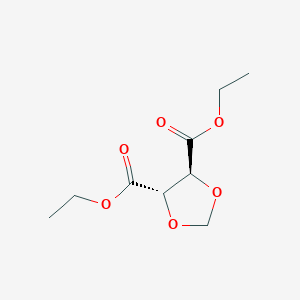
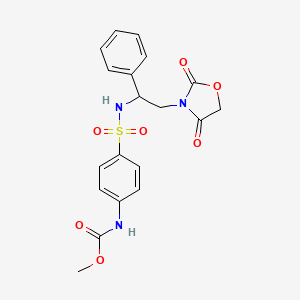
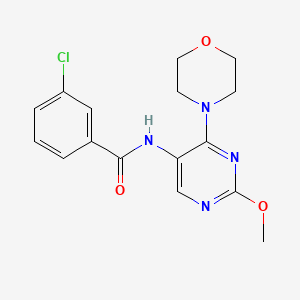
![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2462478.png)
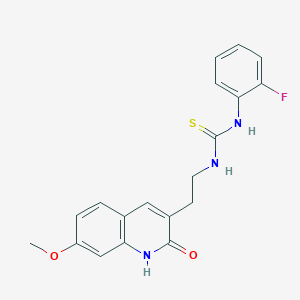
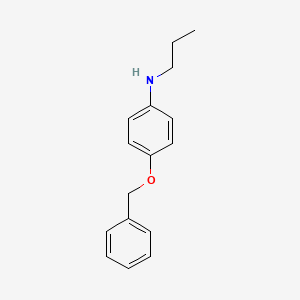
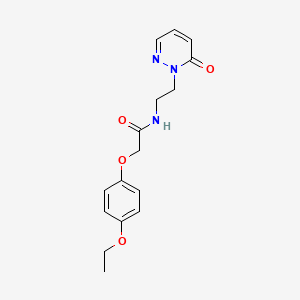

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2462486.png)
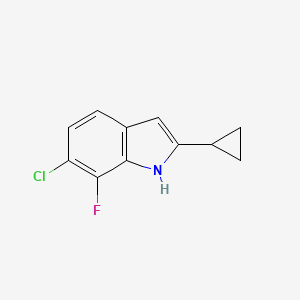
![methyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2462490.png)
